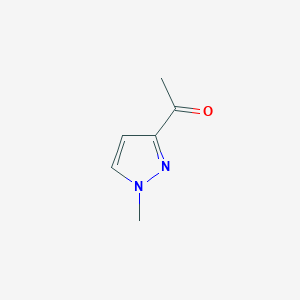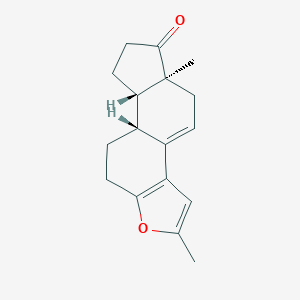![molecular formula C10H7N B144957 6H-Cyclopropa[g]quinoline CAS No. 130566-12-0](/img/structure/B144957.png)
6H-Cyclopropa[g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cyclopropa[g]quinoline is a heterocyclic compound that has attracted the attention of many researchers due to its unique properties. It is a bicyclic structure that contains a cyclopropene ring fused to a quinoline ring. This compound has been studied extensively due to its potential applications in medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 6H-Cyclopropa[g]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and transcription. It has also been shown to inhibit the activity of the epidermal growth factor receptor, a receptor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and viral strains. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6H-Cyclopropa[g]quinoline in lab experiments include its unique structure, which allows for the synthesis of other heterocyclic compounds, and its potential applications in medicinal chemistry. The limitations of using this compound in lab experiments include its limited availability and its potential toxicity.
Orientations Futures
There are several future directions for the study of 6H-Cyclopropa[g]quinoline. One direction is the development of more efficient and selective synthesis methods. Another direction is the study of its potential applications in material science, such as its use as a building block for the synthesis of polymers. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
There are several methods for synthesizing 6H-Cyclopropa[g]quinoline, including the Povarov reaction, the Diels-Alder reaction, and the intramolecular C-H activation reaction. The Povarov reaction involves the reaction of an aryl aldehyde, an aniline, and an alkyne in the presence of a Lewis acid catalyst. The Diels-Alder reaction involves the reaction of a cyclopropene derivative with a dienophile. The intramolecular C-H activation reaction involves the reaction of an aryl amine with an alkyne in the presence of a palladium catalyst.
Applications De Recherche Scientifique
6H-Cyclopropa[g]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been studied for its potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been studied for its potential as a building block for the synthesis of other heterocyclic compounds.
Propriétés
Numéro CAS |
130566-12-0 |
|---|---|
Formule moléculaire |
C10H7N |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
6H-cyclopropa[g]quinoline |
InChI |
InChI=1S/C10H7N/c1-2-7-4-8-5-9(8)6-10(7)11-3-1/h1-4,6H,5H2 |
Clé InChI |
QELHWLHCJGBCIR-UHFFFAOYSA-N |
SMILES |
C1C2=C1C=C3C(=C2)C=CC=N3 |
SMILES canonique |
C1C2=C1C=C3C(=C2)C=CC=N3 |
Synonymes |
6H-Cyclopropa[g]quinoline(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



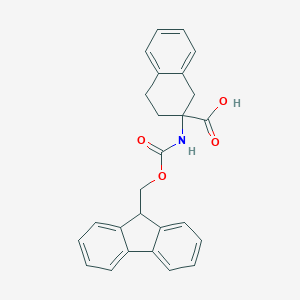
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)

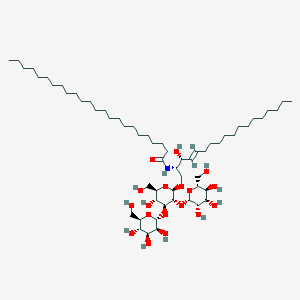

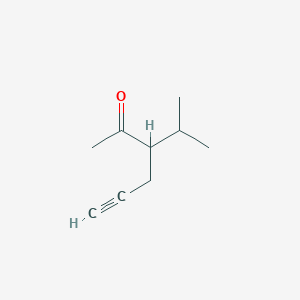
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)
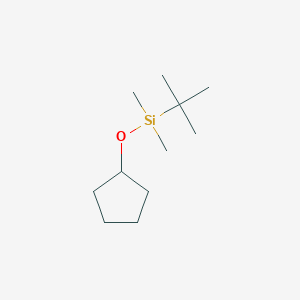

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

